Zinpyr-4

Fluorescent sensor Zn2+ detection PET quenching

Researchers using lipophilic Zn²⁺ indicators face confounding intracellular staining. Zinpyr-4, a membrane-impermeable second-generation fluorescein-based sensor, ensures selective extracellular Zn²⁺ detection. • Sub-nM affinity (Kd <1 nM) with high quantum yield (Φ≈0.4); ex/em ~500 nm • Extracellular restriction enables unambiguous cell viability assessment • Validated for two-photon excitation deep-tissue imaging

Molecular Formula C40H31ClN4O5
Molecular Weight 683.1 g/mol
CAS No. 502467-23-4
Cat. No. B016127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinpyr-4
CAS502467-23-4
Synonyms9-(o-Carboxyphenyl)-2-chloro-5-[2-{bis(2-pyridylmethyl)aminomethyl}-N-methylaniline]-6-hydroxy-3-xanthanone;  5’-[[[2-[[bis(2-pyridinylmethyl)amino]methyl]phenyl]amino]methyl]-2’-chloro-3’,6’-dihydroxy-spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one; 
Molecular FormulaC40H31ClN4O5
Molecular Weight683.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)NCC4=C(C=CC5=C4OC6=CC(=O)C(=CC6=C5C7=CC=CC=C7C(=O)O)Cl)O
InChIInChI=1S/C40H31ClN4O5/c41-33-19-31-37(20-36(33)47)50-39-30(38(31)28-12-2-3-13-29(28)40(48)49)15-16-35(46)32(39)21-44-34-14-4-1-9-25(34)22-45(23-26-10-5-7-17-42-26)24-27-11-6-8-18-43-27/h1-20,44,46H,21-24H2,(H,48,49)
InChIKeyUHNQTFFTOHVMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zinpyr-4: Second-Generation Fluorescent Zn²⁺ Sensor


Zinpyr-4 (ZP4; CAS 502467-23-4) is a fluorescein-based, second-generation fluorescent sensor designed for the selective detection and quantification of Zn²⁺ ions in biological systems [1]. Structurally, it incorporates a fluorescein reporting group coupled with a di-(2-picolyl)amine (DPA) metal-binding moiety [2], yielding an excitation and emission profile in the visible range (∼500 nm) [3]. As a member of the Zinpyr family developed by the Lippard group, Zinpyr-4 exhibits a dissociation constant (Kd) for Zn²⁺ below 1 nM and a high quantum yield (Φ ≈ 0.4) [4], properties that underpin its utility for investigating intracellular zinc homeostasis and neuronal zinc signaling.

Probe class Second-generation fluorescein-based Zn²⁺ sensor
Detection window High-affinity binding for low-abundance basal/labile Zn²⁺ pools
Staining profile Lipophobic extracellular probe for pathological zinc accumulation models

Zinpyr-4 vs. First-Generation Zinpyr Sensors


Generic substitution of fluorescent Zn²⁺ indicators without regard to generation-specific design differences introduces significant experimental risk. First-generation Zinpyr sensors (e.g., Zinpyr-1, Zinpyr-2) share the same fluorescein-DPA scaffold as Zinpyr-4 [1], yet differ in critical physicochemical parameters, most notably lipophilicity . Zinpyr-4 was synthesized via an improved, convergent synthetic route that incorporates an aniline nitrogen, rendering it a second-generation probe with distinct properties [2]. Importantly, all Zinpyr sensors exhibit a Zn²⁺-specific fluorescent response with excitation/emission in the visible range and dissociation constants below 1 nM [3], meaning that substitution decisions must pivot on factors beyond basic zinc affinity, including cellular permeability, staining pattern specificity, and compatibility with specific tissue preparations. The quantitative evidence below establishes precisely where Zinpyr-4 diverges from its closest analogs.

Lipophilicity-driven staining divergence Zinpyr-4 is lipophobic and does not stain hippocampal mossy fibers, whereas Zinpyr-1 robustly labels them; tissue staining pattern may not transfer between probes.
Synthetic generation mismatch Convergent second-generation synthesis incorporating aniline nitrogen may affect probe accessibility and supply consistency relative to first-generation Zinpyr compounds.
Affinity-dependent detection window Sub-nanomolar Kd of Zinpyr-4 makes it susceptible to saturation by ambient Zn²⁺ in slice preparations; lower-affinity indicators (e.g., FluoZin-3) may be required for dynamic synaptic release studies.

Zinpyr-4 Head-to-Head Performance Evidence


Enhanced Fluorescence Response Upon Zn²⁺ Binding

Upon binding Zn²⁺, Zinpyr-4 displays a 5-fold enhancement in fluorescence emission under simulated physiological conditions, a consequence of inhibiting the photoinduced electron transfer (PET) quenching pathway [1]. This quantified response establishes a performance benchmark for signal-to-noise optimization in biological imaging applications.

Fluorescence enhancement
Head-to-head
5-fold enhancement (ZP4) vs 4-fold (Me2ZP1), 2.5-fold (Me4ZP1)
Supports signal-to-background optimization in imaging
PET quenching pathway inhibition; simulated physiological conditions
Fluorescent sensor Zn2+ detection PET quenching

High Quantum Yield and Brightness

Zinpyr-4 demonstrates a high quantum yield of approximately 0.4 [1]. This value is characteristic of the Zinpyr family and positions Zinpyr-4 as a bright fluorophore well-suited for biological applications requiring robust signal output.

Quantum yield
Reported
Φ ≈ 0.4
Maintains high brightness characteristic of Zinpyr family; supports low-abundance Zn²⁺ imaging
Class-level inference; visible-range excitation/emission (~500 nm)
Quantum yield Fluorescence brightness Zinpyr family

Lipophobic Nature and Distinct Staining Patterns

In contrast to the lipophilic Zinpyr-1, which robustly stains zinc in hippocampal mossy fiber boutons, Zinpyr-4 is lipophobic and does not stain mossy fibers . Instead, Zinpyr-4 labels zinc-positive cells under pathological conditions such as trauma, hemorrhage, or ischemia . This differential staining pattern is a critical determinant in experimental design.

Cellular staining pattern
Data to verify
ZP4: no mossy fiber staining; labels Zn²⁺-positive cells in trauma/ischemia models (vs Zinpyr-1 mossy fiber staining)
Lipophobicity enables selective pathological zinc detection; source-specific review needed
Qualitative difference; rat brain tissue, fluorescence microscopy
Lipophobicity Cellular staining pattern Neuronal zinc

High Affinity for Low-Abundance Zn²⁺ Detection

Zinpyr-4 possesses a dissociation constant (Kd) for Zn²⁺ of less than 1 nM, classifying it as a high-affinity indicator [1]. In comparative hippocampal slice studies, Zinpyr-4 (Kd ≈ 1 nM) showed minimal fluorescence change upon synaptic stimulation, whereas lower-affinity indicators Newport Green (Kd ≈ 1 μM) and FluoZin-3 (Kd ≈ 15 nM) exhibited clear responses [2]. The high affinity of Zinpyr-4 renders it susceptible to saturation by ambient Zn²⁺ contamination in slice preparations [2].

Zn²⁺ affinity (Kd)
Head-to-head
Kd < 1 nM (ZP4) vs ≈ 1 µM (Newport Green), ≈ 15 nM (FluoZin-3)
High-affinity context: suited for basal Zn²⁺ measurement; may saturate in dynamic release models
Hippocampal slice stimulation: ZP4 showed minimal fluorescence change
Dissociation constant Zn2+ affinity Fluorescent indicator

Convergent Synthetic Route and Probe Accessibility

Zinpyr-4 is synthesized via a convergent strategy that incorporates an aniline nitrogen, distinguishing it as a second-generation probe with advantages over first-generation Zinpyr sensors [1]. This synthetic innovation improves accessibility and scalability relative to earlier Zinpyr compounds, which were prepared via less efficient routes [2].

Synthetic route
Reported
Convergent second-generation synthesis incorporating aniline nitrogen
May improve supply scalability and accessibility for large-scale screening
Compared to earlier Zinpyr-1/Zinpyr-2 synthetic routes
Synthetic route Second-generation sensor Probe design

Zinpyr-4 Application Scenarios


Cell Viability Visualization via Zn²⁺ Influx

Zinpyr-4, employed as a membrane-impermeable fluorescent Zn²⁺ dye, effectively stains cytosolic Zn²⁺ in propidium iodide (PI)-labeled cells, providing a fast, simple, non-toxic, and reliable method for visualizing cell viability within in vitro tissue preparations . The lipophobic nature of Zinpyr-4 ensures extracellular restriction, making it ideal for detecting compromised membrane integrity indicative of cell death or injury.

Pathological Zinc Accumulation in Neurotrauma and Ischemia

The lipophobic character of Zinpyr-4 enables selective labeling of zinc-positive cells under pathological conditions such as trauma, hemorrhage, or ischemia, while avoiding the confounding staining of normal synaptic zinc pools seen with lipophilic probes like Zinpyr-1 . This application scenario leverages the distinct staining pattern of Zinpyr-4 to isolate injury-related zinc dysregulation.

Basal Intracellular Zn²⁺ Measurement in Homeostasis

With a Kd below 1 nM, Zinpyr-4 is optimally suited for detecting and quantifying low-level, basal Zn²⁺ concentrations in cellular homeostasis and signaling studies . Its high quantum yield (Φ ≈ 0.4) ensures sufficient brightness for reliable imaging, while its sub-nanomolar affinity enables capture of subtle changes in labile zinc pools.

Two-Photon Microscopy for Deep-Tissue Zn²⁺ Imaging

The Zinpyr family, including Zinpyr-4, has demonstrated capacity for two-photon excitation, affording higher resolution and sensitivity in imaging biological tissues . This property extends the utility of Zinpyr-4 to deep-tissue imaging applications where conventional single-photon microscopy is limited by light scattering and photobleaching.

Application
Selection Property
Validation Focus
Cell membrane integrity assay
Membrane-impermeant lipophobic Zn²⁺ dye
PI co-staining for compromised membrane detection
Pathological zinc accumulation research
Selective zinc-positive cell staining in injury models
Avoidance of synaptic zinc pool interference
Basal intracellular Zn²⁺ homeostasis
Sub-nanomolar Zn²⁺ affinity
Low-abundance labile zinc pool detection
Deep-tissue Zn²⁺ imaging
Two-photon excitable fluorophore
High-resolution imaging in scattering tissues

Technical Documentation Hub

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33 linked technical documents
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